![molecular formula C23H25N3O5 B2626712 ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251696-08-8](/img/structure/B2626712.png)
ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
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Overview
Description
The compound contains a benzodiazepine ring, which is a common structure in many pharmaceutical drugs used for their sedative and anxiolytic effects . It also contains a methoxybenzyl group, which could potentially contribute to its overall properties .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multiple steps and various types of chemical reactions, including the formation of the benzodiazepine ring and the attachment of the methoxybenzyl group .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the benzodiazepine ring and the methoxybenzyl group . These groups are likely to influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodiazepine ring and the methoxybenzyl group could affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer Potential
A compound structurally related to Ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate demonstrated promising results in the field of anticancer research. Specifically, derivatives of 4-Amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester were synthesized and evaluated for anticancer activity against various cancer cell lines, indicating its potential role in cancer treatment strategies (Bekircan et al., 2008).
Synthetic Chemistry and Structural Analysis
The compound also finds relevance in synthetic chemistry and structural analysis. For instance, methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates reacted with anthranilic acid hydrazide, leading to the creation of complex structures like methyl [5-alkyl-1-(2-aminobenzamido)-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl]acetates. Such reactions underscore the compound's utility in synthesizing diverse molecular structures, potentially leading to various biological applications (Mukovoz et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-3-31-23(29)13-17-12-22(28)26(20-7-5-4-6-19(20)25-17)15-21(27)24-14-16-8-10-18(30-2)11-9-16/h4-12,25H,3,13-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQMNOFQSIWDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(C2=CC=CC=C2N1)CC(=O)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (5-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate |
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